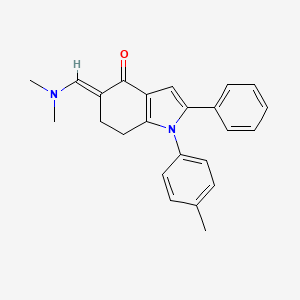
(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one is a complex organic compound with a unique structure that includes an indole core, a dimethylaminomethylidene group, and various aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
科学的研究の応用
Chemistry
In chemistry, (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer or neurological disorders .
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
作用機序
The mechanism of action of (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives and molecules with dimethylaminomethylidene groups. Examples include:
- (5E)-5-(dimethylaminomethylidene)-1-(4-chlorophenyl)-2-phenyl-6,7-dihydroindol-4-one
- (5E)-5-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydroindol-4-one .
Uniqueness
What sets (5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one apart is its specific combination of functional groups and structural features.
特性
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-1-(4-methylphenyl)-2-phenyl-6,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-17-9-12-20(13-10-17)26-22-14-11-19(16-25(2)3)24(27)21(22)15-23(26)18-7-5-4-6-8-18/h4-10,12-13,15-16H,11,14H2,1-3H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRVIAUPCPTCQO-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)C(=CN(C)C)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)/C(=C/N(C)C)/CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
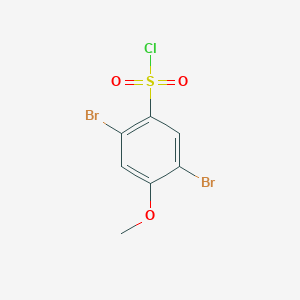
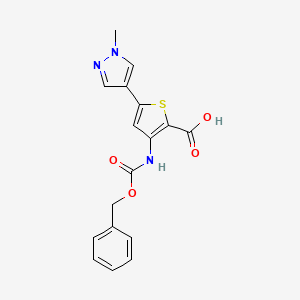
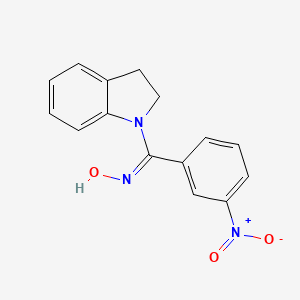
![(3Z)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2646919.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2646920.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2646924.png)
![2-methyl-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2646925.png)
![methyl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2646926.png)


![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-n-{tricyclo[3.2.1.0,2,4]octan-3-yl}propanamide](/img/structure/B2646929.png)
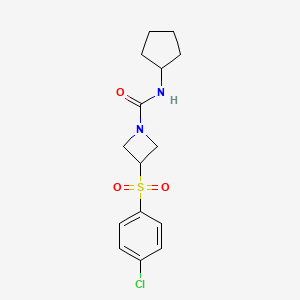
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]oxan-4-ol](/img/structure/B2646934.png)
![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)
